tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. It features a tert-butyl group, a carbamate moiety, and a tetrazole ring, which contribute to its unique chemical properties and potential biological applications. The compound is characterized by its molecular formula and a molecular weight of 241.29 g/mol.
This compound is primarily synthesized in laboratory settings and may be produced on an industrial scale for specific applications. Its structural complexity makes it an interesting subject for research in organic chemistry and medicinal chemistry.
tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is classified as a carbamate due to the presence of the carbamate functional group (-NHCOO-). Additionally, it contains a tetrazole ring, which is known for its diverse biological activities.
The synthesis of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate typically involves several steps:
The synthesis may require optimization to enhance yield and purity, often involving high-purity starting materials and efficient purification techniques such as recrystallization or chromatography. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving optimal results.
The molecular structure of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can be represented by its canonical SMILES notation: CCC1=NN=NN1CCNC(=O)OC(C)(C)C
. This notation indicates the presence of a branched alkane (tert-butyl), a linear ethylene chain, and a tetrazole ring.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.29 g/mol |
IUPAC Name | tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate |
InChI Key | HFQMHKPEMIUENA-UHFFFAOYSA-N |
InChI | InChI=1S/C10H19N5O2/c1-5-8-12-13-14-15(8)7-6-11-9(16)17-10(2,3)4/h5-7H2,1-4H3,(H,11,16) |
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can undergo various chemical reactions:
The major products from these reactions include:
While specific physical properties such as boiling point and melting point are not extensively documented, the compound is known to exist as a stable solid under standard conditions.
The chemical properties include:
Relevant data on melting points or boiling points would require experimental determination as they are not provided in common databases .
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate has several applications in various fields:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3